(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O5S and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations. These derivatives, although not exactly matching the specified chemical compound, share structural similarities that indicate potential corrosion inhibition capabilities. The study found that the binding energies on metal surfaces of the studied compounds suggest their efficacy in corrosion inhibition, following the order: FMPPDBS > FMPPMBS > FMPPNBS, consistent with experimental data (Kaya et al., 2016).
Copolymerization and Polymer Modification
Research by Awadallah et al. (2021) focused on the synthesis and copolymerization of novel trisubstituted ethylenes, including fluoro, methyl, and methoxy ring-disubstituted octyl phenylcyanoacrylates. This work highlights the potential of using similar chemical structures for copolymerization with styrene, thereby modifying polymer properties. The study demonstrates the versatility of these compounds in creating polymers with tailored features (Awadallah et al., 2021).
Photochromic Materials Development
Ortyl et al. (2002) synthesized methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, revealing the photochromic properties of the resulting materials. This research points to applications in developing materials that exhibit trans-cis isomerization under light, useful in creating smart coatings and optical storage devices. The materials showed reversible isomerization with potential for applications requiring photo-responsive behavior (Ortyl et al., 2002).
Antagonists for Receptor Studies
Zajdel et al. (2012) conducted a study on the design, synthesis, and evaluation of arylsulfonamide/amide derivatives as potent 5-HT₇ receptor antagonists. This research illustrates the potential therapeutic applications of compounds with similar structures in targeting specific receptors for treating neurological conditions. The study identified potent ligands for the 5-HT₇R, highlighting the importance of chemical structure in the development of new pharmaceuticals (Zajdel et al., 2012).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-2-28-20-7-6-18(14-19(20)22)30(26,27)23-15-16-9-11-24(12-10-16)21(25)8-5-17-4-3-13-29-17/h3-8,13-14,16,23H,2,9-12,15H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZUUERMKAUPAM-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.